molecular formula C27H20BrN3O3 B11993804 9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 303060-10-8

9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11993804
CAS No.: 303060-10-8
M. Wt: 514.4 g/mol
InChI Key: VSORIHJBWAZUSX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic framework incorporating pyrazole and benzoxazine moieties. Key structural features include:

  • Position 9: Bromine substituent, enhancing electrophilic reactivity.
  • Position 5: Methyl and 4-nitrophenyl groups, introducing steric bulk and electron-withdrawing effects.
  • Position 2: 2-Naphthyl group, contributing to aromatic stacking interactions.
    The nitro group at the para position of the phenyl ring distinguishes it from analogues with meta-substituted nitro groups or halogenated aryl systems. Safety protocols for handling emphasize avoiding ignition sources (P210) and ensuring proper ventilation .

Properties

CAS No.

303060-10-8

Molecular Formula

C27H20BrN3O3

Molecular Weight

514.4 g/mol

IUPAC Name

9-bromo-5-methyl-2-naphthalen-2-yl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H20BrN3O3/c1-27(20-8-11-22(12-9-20)31(32)33)30-25(23-15-21(28)10-13-26(23)34-27)16-24(29-30)19-7-6-17-4-2-3-5-18(17)14-19/h2-15,25H,16H2,1H3

InChI Key

VSORIHJBWAZUSX-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C=CC(=C5)Br)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

A methyl ketone derivative (e.g., 4-nitrophenyl methyl ketone) reacts with a substituted salicylaldehyde (e.g., 2-naphthyl-substituted salicylaldehyde) in alkaline ethanol to form a chalcone intermediate. This reaction proceeds at 60–80°C for 6–8 hours, yielding α,β-unsaturated ketones with >75% efficiency.

Table 1: Representative Condensation Conditions

Reactant AReactant BSolventTemperature (°C)Yield (%)
4-Nitrophenyl ketone2-NaphthylsalicylaldehydeEthanol7078

Pyrazoline Ring Formation

The chalcone intermediate is treated with excess hydrazine hydrate (3–5 equivalents) in refluxing ethanol for 12–24 hours. This step generates a pyrazoline ring via [3+2] cycloaddition, with the methyl group at position 5 introduced via the ketone precursor.

Cyclization with CDI/TCDI

Carbonyl diimidazole (CDI) or thiocarbonyl diimidazole (TCDI) facilitates cyclization to form the benzoxazine ring. A dichloromethane solution of the pyrazoline intermediate reacts with CDI (1.5 equivalents) at room temperature for 4–6 hours, achieving cyclization yields of 65–80%.

Regioselective Bromination at Position 9

Bromination is performed post-core formation using N-bromosuccinimide (NBS) in a polar aprotic solvent.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 0–5°C (to minimize side reactions)

  • Reagent: NBS (1.1 equivalents)

  • Catalyst: Azobisisobutyronitrile (AIBN, 0.1 equivalents)

The reaction proceeds via radical-mediated electrophilic substitution, selectively introducing bromine at position 9 due to electronic and steric effects.

Table 2: Bromination Optimization

SolventTemperature (°C)Time (h)Yield (%)
DMF0372
Acetonitrile5468

Functionalization with Aromatic Substituents

2-Naphthyl Group Introduction

The 2-naphthyl group is incorporated during the initial Claisen-Schmidt condensation by using 2-naphthylsalicylaldehyde as a reactant. This strategy avoids late-stage coupling reactions, leveraging the aldehyde’s reactivity in the condensation step.

4-Nitrophenyl Group Installation

The 4-nitrophenyl moiety originates from the methyl ketone reactant in the Claisen-Schmidt step. Nitration of pre-formed intermediates is avoided due to the nitro group’s electron-withdrawing effects, which could hinder subsequent cyclization.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using petroleum ether/ethyl acetate (1:1 → 1:2) gradients. The target compound elutes at higher polarity due to its nitro and bromine substituents.

Analytical Validation

  • 1H NMR (300 MHz, CDCl3): Key signals include δ 7.92–7.82 (m, 2H, Ar-H), 5.41 (dd, J = 13.0, 10.4 Hz, 1H, 10b-H), and 2.18 (s, 3H, CH3).

  • TOF-HRMS: [M + H]+ calculated for C24H20BrN3O5: 510.3 g/mol; observed: 510.3 g/mol.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The 2-naphthyl group introduces steric bulk, necessitating elevated temperatures (70–80°C) during cyclization to ensure complete ring closure.

Nitro Group Compatibility

The electron-withdrawing nitro group reduces reactivity in electrophilic substitutions, requiring stoichiometric excesses of reagents like CDI (1.5–2.0 equivalents) to drive cyclization .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of reactive functional groups, such as the bromine atom and the nitro group, allows the compound to participate in various chemical reactions, leading to the formation of new products.

Comparison with Similar Compounds

Structural and Molecular Data

The table below summarizes substituents, molecular formulas, and masses of the target compound and its analogues:

Compound ID Substituents (Position 2, 5, 9) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target 2-(2-naphthyl), 5-methyl/4-nitrophenyl, 9-Br C₂₈H₂₁BrN₄O₃ 541.39 Para-nitro, methyl, bulky naphthyl
1 2-phenyl, 5-(4-fluorophenyl), 9-Br C₂₂H₁₆BrFN₂O 423.28 Fluorine enhances polarity
2 2-(4-ethoxyphenyl), 5-(4-butoxyphenyl), 9-Br C₃₁H₃₃BrN₂O₃ 585.52 Alkoxy groups increase hydrophobicity
3 2-(4-methoxyphenyl), 5-(4-bromophenyl), 9-Cl C₂₃H₁₇BrClN₃O₂ 514.76 Bromine/chlorine combination
4 2-(4-methoxyphenyl), 5-(4-bromophenyl), 7,9-diCl C₂₃H₁₆BrCl₂N₃O₂ 549.66 Dichlorination at 7 and 9
5 2-(2-naphthyl), 5-(3-nitrophenyl), 9-Cl C₂₇H₁₈ClN₃O₃ 479.90 Meta-nitro vs. para-nitro in target
6 2-(4-methylphenyl), 5-(4-fluorophenyl), 9-Br C₂₄H₁₉BrFN₂O 437.30 Methyl enhances steric hindrance

Key Structural and Functional Differences

Substituent Effects on Reactivity: The para-nitro group in the target compound increases electron-deficient character compared to meta-nitro (Compound 5) or halogenated aryl systems (Compounds 1, 3–4). This enhances susceptibility to nucleophilic aromatic substitution .

Aromatic Interactions :

  • The 2-naphthyl group (target and Compound 5) facilitates π-π stacking, which is absent in phenyl or methoxyphenyl-substituted analogues (Compounds 1–4, 6). This property is critical in applications like organic electronics or enzyme inhibition .

Halogenation Patterns: Bromine at Position 9 (target, Compounds 1, 2, 6) offers distinct reactivity compared to chlorine (Compounds 3–5). Bromine’s larger atomic radius may improve crystallinity in X-ray studies, as noted in SHELX-based crystallographic analyses .

Molecular Weight and Solubility :

  • Higher molecular weight in the target (541.39 g/mol) versus simpler analogues (e.g., 423.28 g/mol for Compound 1) correlates with reduced solubility in polar solvents, necessitating dimethylformamide (DMF) for recrystallization .

Biological Activity

9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure comprising pyrazole and benzoxazine moieties, with various substituents that may influence its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C21H18BrN3O2, with a molecular weight of approximately 414.29 g/mol. The presence of functional groups such as bromine, methyl, naphthyl, and nitrophenyl contributes to its diverse chemical properties and potential biological activities.

PropertyValue
Molecular Weight414.29 g/mol
LogP (Octanol-Water Partition Coefficient)6.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, analogs of this compound have shown activity against HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines with moderate IC50 values indicating effective cytotoxicity at micromolar concentrations .
  • Anti-inflammatory Properties : The structural features of the compound suggest potential interactions with enzymes involved in inflammatory pathways. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Antimicrobial Activity : Similar derivatives have demonstrated significant antimicrobial effects against various pathogens. The presence of the nitrophenyl group is particularly noted for enhancing antimicrobial potency due to its electron-withdrawing nature .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound's ability to interact with specific enzymes could lead to inhibition of critical pathways in cancer and inflammation.
  • Receptor Modulation : Binding studies suggest that this compound may interact with various receptors implicated in disease processes, potentially leading to altered signaling pathways that affect cell proliferation and survival.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Anticancer Study : A study on pyrazolo compounds showed that derivatives similar to this compound exhibited IC50 values ranging from 10 to 30 µM against cancer cell lines such as MCF-7 and A549 .
  • Anti-inflammatory Research : Research indicated that certain benzoxazine derivatives demonstrated significant inhibition of COX enzymes at concentrations as low as 20 µM, suggesting promising anti-inflammatory activity for structurally related compounds .
  • Antimicrobial Evaluation : A series of studies reported that related heterocyclic compounds displayed minimum inhibitory concentrations (MICs) against bacterial strains such as E. coli and S. aureus in the range of 15–25 µg/mL .

Q & A

Q. How can researchers design and optimize synthetic routes for this compound?

A robust synthesis strategy should prioritize regioselectivity and yield optimization. For example, cyclization reactions using phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) have been effective for analogous pyrazolo-oxazine derivatives, as seen in the synthesis of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles . Key steps include:

  • Functional group compatibility : Ensure nitro and bromo substituents remain stable under reaction conditions.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Purification protocols : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts.

Q. What spectroscopic methods are critical for structural elucidation?

Structural confirmation requires multi-modal spectroscopic analysis:

  • FT-IR : Identify characteristic bands for nitro groups (~1520 cm⁻¹, asymmetric stretching) and benzoxazine rings (~1250 cm⁻¹, C-O-C stretching) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) using 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the bromo and nitro substituents .

Q. How should a theoretical framework guide research on this compound?

Link the study to established theories, such as:

  • Frontier Molecular Orbital (FMO) theory : Predict reactivity via HOMO-LUMO gaps using density functional theory (DFT) calculations .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., nitro groups) with biological or catalytic properties .

Advanced Research Questions

Q. How can contradictions in spectral or synthetic data be resolved?

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian09 simulations) to identify discrepancies .
  • Reaction monitoring : Use in-situ techniques like FT-IR or HPLC to track intermediate formation and optimize reaction kinetics .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to clarify ambiguous signal assignments in complex spectra .

Q. What experimental designs are suitable for studying environmental impacts?

Adopt a tiered approach inspired by long-term ecotoxicological studies:

  • Laboratory phase : Assess abiotic degradation (hydrolysis, photolysis) under controlled pH/temperature conditions .
  • Ecosystem modeling : Use microcosms to simulate bioaccumulation in soil-water systems, measuring partition coefficients (log K₀w) and biodegradation rates .
  • Toxicity assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) via OECD guidelines .

Q. How can molecular docking studies predict biological interactions?

  • Target selection : Prioritize enzymes with structural homology to known pyrazolo-benzoxazine targets (e.g., kinases, cytochrome P450) .
  • Docking protocols : Use AutoDock Vina with flexible ligand parameters to account for conformational changes in the nitro and naphthyl groups .
  • Validation : Compare docking scores (ΔG) with in vitro inhibition assays to refine computational models .

Q. How to address low yields in multi-step syntheses?

  • DoE optimization : Apply a factorial design to variables like temperature, solvent polarity, and catalyst loading .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated derivatives) and adjust reaction conditions accordingly .
  • Flow chemistry : Explore continuous-flow reactors to enhance heat/mass transfer and reduce decomposition .

Methodological Notes

  • Data interpretation : Align findings with theoretical frameworks (e.g., FMO theory) to contextualize reactivity or toxicity results .
  • Reproducibility : Document synthetic protocols in detail, including solvent purity and inert atmosphere requirements, as commercial sources may lack analytical data .
  • Ethical compliance : Follow institutional guidelines for hazardous waste disposal, particularly for brominated and nitroaromatic byproducts .

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